Product packaging for N-(sec-butyl)-4-propoxybenzamide(Cat. No.:)

N-(sec-butyl)-4-propoxybenzamide

Cat. No.: B267204
M. Wt: 235.32 g/mol
InChI Key: RKEAAADCYWCICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-4-propoxybenzamide is a synthetic compound characterized by a central benzamide (B126) core. The benzamide structure, consisting of a benzene (B151609) ring attached to an amide functional group, serves as a versatile scaffold in medicinal chemistry. The specific substitutions on this core—a sec-butyl group on the amide nitrogen and a propoxy group at the para position of the benzene ring—confer distinct physicochemical properties that influence its biological activity.

The benzamide scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net Benzamides are known to interact with a wide array of biological targets, leading to their investigation in numerous therapeutic areas. mdpi.com

Key Therapeutic Areas for Benzamide Derivatives:

Antiviral: Benzamide derivatives have shown promise as inhibitors of viral replication. For instance, certain benzamides have been identified as potent inhibitors of the influenza A virus nucleoprotein (NP). scirp.org Others have been discovered to modulate the assembly of the hepatitis B virus (HBV) capsid, promoting the formation of empty capsids and thus inhibiting viral replication. nih.gov

Anticancer: In oncology, benzamide derivatives are being explored as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA damage repair. nih.gov By inhibiting PARP-1, these compounds can induce apoptosis in cancer cells. nih.gov

Neurodegenerative Diseases: The benzamide structure is a key component in molecules designed to combat neurodegenerative disorders like Alzheimer's disease. mdpi.com They are being investigated as multi-target agents, for example, by inhibiting acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com Additionally, specific benzamide derivatives act as allosteric modulators of metabotropic glutamate (B1630785) receptor 5 (mGluR5), which is involved in central nervous system circuits. nih.gov

Diabetes: Benzamide derivatives have been developed as glucokinase (GK) activators. researchgate.net GK plays a vital role in glucose homeostasis, and its activation can lead to hypoglycemic effects, offering a potential treatment for diabetes. researchgate.net

Malaria: Researchers have investigated benzamide-based compounds as histone deacetylase (HDAC) inhibitors with potent activity against multiple life cycle stages of the malaria parasite. nih.gov

The specific structural features of this compound, namely the 4-propoxy group, have been incorporated into various research compounds. For example, N-(5-Methyl-7-phenyl mdpi.comscirp.orgnih.govtriazolo[1,5-a]pyrimidin-2-yl)-4-propoxybenzamide has been synthesized and studied for its potential as an inhibitor of influenza A and B viruses. cardiff.ac.uk

The investigation into this compound and its analogs is driven by the continual need for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. The versatility of the benzamide scaffold provides a fertile ground for synthetic modifications to address existing research gaps. mdpi.com

Key Research Gaps and Opportunities:

Overcoming Drug Resistance: In virology and oncology, the emergence of drug-resistant strains and tumors is a significant challenge. The development of new classes of compounds like benzamide derivatives offers a strategy to overcome this resistance. nih.gov

Targeting Allosteric Sites: Allosteric modulators, which bind to a site on a receptor different from the endogenous ligand binding site, can offer greater subtype selectivity and a more nuanced modulation of receptor activity. nih.gov The benzamide scaffold has proven effective in the design of such modulators for targets like mGluR5. nih.gov

Multi-Target Drug Design: For complex diseases like Alzheimer's, a multi-target approach is often more effective. The benzamide framework allows for the design of single molecules that can interact with multiple disease-relevant targets. mdpi.com

Improving Pharmacokinetics: A significant hurdle in drug development is achieving favorable pharmacokinetic properties. Research on benzamide derivatives often focuses on optimizing these properties, such as oral bioavailability and half-life, to produce viable drug candidates. scirp.org

Based on the broader research into benzamide derivatives, the key academic research trajectories for a compound like this compound would likely focus on the synthesis of analogs and their evaluation in various biological assays to explore their therapeutic potential.

Potential Research Trajectories:

Synthesis and Structural Optimization: A primary research direction involves the synthesis of a library of analogs by modifying the sec-butyl and propoxy groups to establish structure-activity relationships (SAR). This allows for the fine-tuning of potency and selectivity. nih.gov

Antiviral Drug Discovery: Given the known activity of benzamides against influenza and HBV, a logical trajectory would be to screen this compound and its derivatives for activity against these and other viruses. Mechanistic studies would aim to identify the specific viral proteins targeted. scirp.orgnih.gov

Development of CNS-Active Agents: The presence of the 4-propoxybenzamide (B2960764) moiety in mGluR5 modulators suggests that this compound could be investigated for its effects on central nervous system receptors. nih.gov This would involve binding assays and functional studies on various neuronal receptors. A patent has also described N-(1H-indol-5-ylmethyl)-4-propoxybenzamide as a positive allosteric modulator of neuronal nicotinic receptors. researchgate.net

Anticancer Agent Development: Following the discovery of benzamide-based PARP-1 inhibitors, another research avenue would be to evaluate the anticancer activity of this compound. nih.gov This would involve in vitro screening against various cancer cell lines and mechanistic studies to determine the mode of action, such as cell cycle arrest and apoptosis induction. nih.gov

Antidiabetic Drug Exploration: The role of benzamides as glucokinase activators provides a rationale for investigating this compound in the context of metabolic diseases. researchgate.net Research would focus on its ability to enhance glucokinase activity and its potential effects on glucose metabolism. researchgate.net

The following table summarizes the key research findings for representative benzamide derivatives, which could inform the potential research directions for this compound.

Compound Class/Derivative Therapeutic Area Mechanism of Action Key Findings
Benzamide DerivativesInfluenza ANucleoprotein (NP) InhibitionCompound 39 showed IC50 values of 0.46 and 0.27 μM against two influenza A strains. scirp.org
Benzamide DerivativesHepatitis BCapsid Assembly ModulationPromoted the formation of empty capsids, reducing cytoplasmic HBV DNA. nih.gov
Benzamide DerivativesCancerPARP-1 InhibitionCompound 13f exhibited an IC50 of 0.25 nM for PARP-1 and induced apoptosis in HCT116 cancer cells. nih.gov
Benzamide DerivativesAlzheimer's DiseaseAChE and BACE1 InhibitionNewly synthesized benzamides showed inhibitory effects on both acetylcholinesterase and β-secretase. mdpi.com
Benzamide DerivativesDiabetesGlucokinase (GK) ActivationPFM strategy led to the identification of compounds with nanomolar potency (EC50 values of 28.3 and 44.8 nM). researchgate.net
N-(1H-indol-5-ylmethyl)-4-propoxybenzamideNeurological DisordersPositive Allosteric Modulator of Neuronal Nicotinic ReceptorsListed as a novel amide derivative with potential therapeutic use. researchgate.net
N-(5-Methyl-7-phenyl mdpi.comscirp.orgnih.govtriazolo[1,5-a]pyrimidin-2-yl)-4-propoxybenzamideInfluenzaViral Polymerase InhibitionSynthesized as part of a series of potential influenza A and B virus inhibitors. cardiff.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO2 B267204 N-(sec-butyl)-4-propoxybenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-butan-2-yl-4-propoxybenzamide

InChI

InChI=1S/C14H21NO2/c1-4-10-17-13-8-6-12(7-9-13)14(16)15-11(3)5-2/h6-9,11H,4-5,10H2,1-3H3,(H,15,16)

InChI Key

RKEAAADCYWCICF-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(C)CC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(C)CC

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Sec Butyl 4 Propoxybenzamide

Established Synthetic Routes for N-(sec-butyl)-4-propoxybenzamide

The synthesis of N-substituted benzamides like this compound is a fundamental process in organic chemistry, often pivotal for creating compounds with significant biological activity. Established routes typically involve the formation of an amide bond between a carboxylic acid derivative and an amine.

Multi-Step Synthesis Pathways

The classical and most direct route to this compound involves the reaction of 4-propoxybenzoic acid with sec-butylamine (B1681703). This can be achieved through several multi-step pathways, primarily differing in the method used to activate the carboxylic acid.

One common pathway involves the conversion of 4-propoxybenzoic acid into its more reactive acyl chloride. This is typically accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent. The resulting 4-propoxybenzoyl chloride is then reacted with sec-butylamine. A base, such as triethylamine (B128534) or pyridine, is usually added to neutralize the hydrochloric acid byproduct generated during the reaction.

Reaction Scheme: Acyl Chloride Pathway

Activation: 4-propoxybenzoic acid + SOCl₂ → 4-propoxybenzoyl chloride + SO₂ + HCl

Amidation: 4-propoxybenzoyl chloride + sec-butylamine → this compound + HCl

Alternatively, peptide coupling agents can be used to facilitate the amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride. This method is generally milder. A variety of coupling agents are available, each with its own mechanism and advantages.

Coupling Agent SystemDescriptionTypical Conditions
DCC/DMAP N,N'-Dicyclohexylcarbodiimide (DCC) is a classic coupling agent, often used with a catalyst like 4-Dimethylaminopyridine (DMAP).Inert solvent (e.g., DCM), Room Temperature
EDC/HOBt N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) is a water-soluble carbodiimide, often paired with Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. Aqueous or organic solvent, Room Temperature
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) is a highly efficient modern coupling reagent.Inert solvent (e.g., DMF), Base (e.g., DIPEA)

A related multi-step synthesis involves preparing 4-propoxybenzoic acid from a more common precursor, such as 4-hydroxybenzoic acid, through Williamson ether synthesis, followed by one of the amidation methods described above.

Green Chemistry Approaches in Benzamide (B126) Synthesis

In recent years, the principles of green chemistry have been increasingly applied to amide synthesis to reduce environmental impact. These methods focus on using less hazardous solvents, reducing waste, and improving energy efficiency. Several of these approaches are applicable to the synthesis of this compound.

Catalytic Amidation in Water: Research has demonstrated the synthesis of isoquinolones from N-alkyl benzamides using a Rhodium(III) catalyst in water, with air serving as the sole oxidant. rsc.org This approach minimizes the use of organic solvents and expensive, toxic oxidants.

Solvent-Free Synthesis: A clean and eco-friendly pathway for N-benzoylation involves reacting amines with vinyl benzoate (B1203000) without any solvent or catalyst. tandfonline.comtandfonline.com The products are often isolated in high purity by simple crystallization.

Iodine-Mediated Domino Protocol: An efficient, metal-free domino protocol for synthesizing benzamides from ethylarenes has been developed. organic-chemistry.org This method uses iodine as a promoter and tert-butyl hydroperoxide (TBHP) as an oxidant, avoiding metal catalysts and harsh reagents.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been employed for the solvent-free preparation of benzamide analogs, significantly reducing reaction times and often improving yields. eurjchem.com

Methodological Advancements in this compound Synthesis

Beyond traditional methods, several methodological advancements offer more efficient and versatile routes to benzamides. Photocatalysis, for instance, represents a significant leap forward, enabling late-stage modifications of benzamide structures under mild conditions. rsc.org This can be particularly useful for functionalizing the N-alkyl substituents of pre-formed benzamides. rsc.org

Dual nickel-photoredox catalysis has been developed for the α-C–H arylation and alkylation of benzamides, allowing for direct functionalization at the carbon adjacent to the nitrogen atom. rsc.org Applying such a method to this compound could generate a library of derivatives with modifications at the sec-butyl group.

Advances in catalyst development, such as new palladium and copper-based systems, have also broadened the scope of amide cross-coupling reactions, allowing for the formation of C-N bonds with a wider range of substrates and greater functional group tolerance. organic-chemistry.org

Strategies for Structural Modification and Derivatization of the Benzamide Core

The benzamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. Modifying the core structure of this compound is a key strategy for developing new chemical entities with tailored properties.

Exploration of Analogue Libraries

The systematic synthesis and screening of analogue libraries are a cornerstone of modern drug discovery. For a molecule like this compound, structural modifications can be explored at three main positions:

The Benzene (B151609) Ring: Introducing or altering substituents on the aromatic ring.

The Amide Linker: Modifying the linker connecting the aromatic ring and the alkyl group.

The N-Alkyl Group: Varying the nature of the alkyl substituent (the sec-butyl group).

Studies have shown that creating virtual combinatorial libraries and using in silico screening can efficiently identify promising new analogues. mdpi.com For example, a library of benzamides was screened to identify new inhibitors of an enzyme from Mycobacterium tuberculosis. mdpi.com Similarly, structural modifications to the benzamide core have been used to develop potent inhibitors for targets like histone deacetylases (HDACs) tandfonline.comnih.gov and the voltage-gated potassium channel KV1.3. srce.hr These strategies often involve creating a diverse set of compounds by varying substituents and chain lengths to establish a clear structure-activity relationship (SAR). nih.gov

Modification StrategyExample Target/ApplicationReference
Varying ring substitutions & molecular lengthHistone Deacetylase (HDAC) Inhibition tandfonline.comnih.gov
In silico screening of combinatorial librariesMycobacterium tuberculosis Enzyme Inhibition mdpi.com
Ligand-based design and scaffold modificationKᵥ1.3 Potassium Channel Inhibition srce.hr
Pharmacophore-based virtual screeningHepatitis B Virus (HBV) Capsid Assembly Modulation jst.go.jp

Stereoselective Synthesis Approaches

The sec-butyl group in this compound contains a chiral center, meaning the compound exists as two non-superimposable mirror images, or enantiomers: (R)-N-(sec-butyl)-4-propoxybenzamide and (S)-N-(sec-butyl)-4-propoxybenzamide. Since enantiomers can have different biological activities, controlling the stereochemistry during synthesis is crucial.

The most straightforward approach to stereoselective synthesis is to use an enantiomerically pure starting material. Both (R)-sec-butylamine and (S)-sec-butylamine are commercially available and can be used in the amidation reaction with 4-propoxybenzoic acid to yield the corresponding pure enantiomer of the final product.

If the synthesis starts with a racemic mixture of sec-butylamine, a racemic mixture of the product will be formed. The enantiomers can then be separated using specialized techniques, most commonly chiral chromatography.

More advanced strategies involve the use of chiral catalysts or auxiliaries to induce stereoselectivity during the reaction. For example, highly stereoselective Michael additions of lithium amides to α,β-unsaturated esters have been used to prepare chiral β-amino acids, demonstrating how a chiral amine can direct the stereochemical outcome of a reaction. beilstein-journals.orgnih.gov While not a direct synthesis of the title compound, these principles of asymmetric synthesis are broadly applicable in modern organic chemistry to control the three-dimensional structure of molecules.

Exploratory Biological Activities and Molecular Mechanism Elucidation of N Sec Butyl 4 Propoxybenzamide Preclinical Focus

In Vitro Biological Screening and Assays

No publicly available research data was found regarding the in vitro biological screening of N-(sec-butyl)-4-propoxybenzamide. Therefore, information on its activity in various assays is not available.

Cell-Based Assays for Phenotypic Modulation

There is no available information from cell-based assays to describe any potential phenotypic modulation by this compound. Phenotypic screening is a common strategy in drug discovery to identify compounds that induce a desired change in cellular appearance or behavior. However, no such studies have been published for this particular compound.

Enzyme Inhibition Studies of this compound

Data from enzyme inhibition studies for this compound are not present in the accessible scientific literature. Consequently, there is no information on whether this compound inhibits any specific enzymes or the characteristics of such potential inhibition (e.g., IC₅₀ values).

Receptor Binding and Functional Assays

No receptor binding or functional assay data for this compound has been reported. Such assays are crucial for determining if a compound interacts with specific cellular receptors and whether it activates or blocks them. The affinity (e.g., Kᵢ or Kd values) and efficacy of this compound at any receptor are currently unknown.

Ion Channel Modulation Investigations

There are no published investigations into the effects of this compound on ion channels. Therefore, it is unknown if this compound can modulate the activity of any ion channels, which are important targets for a variety of therapeutic agents.

Protein-Protein Interaction (PPI) Modulation

Information regarding the ability of this compound to modulate protein-protein interactions is not available. The study of PPI modulation is a significant area of research for developing new therapeutics, but no such role has been described for this compound.

Target Identification and Validation Methodologies

As there are no primary biological activity data for this compound, there have been no subsequent studies on target identification and validation. Methodologies such as affinity chromatography, genetic screening, or computational approaches have not been applied to this compound according to the available literature.

Affinity Chromatography and Proteomics Approaches

No studies have been published that utilize affinity chromatography or proteomics approaches to identify the protein targets or binding partners of this compound. Research in this area would be essential for understanding its mechanism of action at a molecular level.

Genetic Knockout/Knockdown Studies

There is no available data from genetic knockout or knockdown studies that would elucidate the role of specific genes in the potential biological effects of this compound. Such studies are crucial for validating potential drug targets and understanding the compound's functional role in cellular pathways.

Intracellular Signaling Pathway Investigations

There is a lack of research into the effects of this compound on intracellular signaling pathways. The following subsections highlight the specific areas where data is currently unavailable.

Kinase Cascade Modulation

No preclinical data exists to suggest that this compound modulates any kinase cascades. Investigations into its effects on key signaling kinases would be necessary to determine its potential as a modulator of cellular signaling.

Second Messenger System Perturbations

The impact of this compound on second messenger systems, such as cyclic AMP (cAMP) or inositol (B14025) phosphates, has not been investigated. Understanding these potential interactions is a fundamental aspect of characterizing the compound's pharmacological profile.

Gene Expression Profiling

No studies have been conducted to analyze the changes in gene expression in response to treatment with this compound. Gene expression profiling would provide a broad overview of the cellular processes affected by the compound and offer insights into its mechanism of action.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of N Sec Butyl 4 Propoxybenzamide

Design Principles for N-(sec-butyl)-4-propoxybenzamide Analogues

The design of analogues of this compound is guided by established principles of medicinal chemistry, focusing on systematic modifications of its core structure to probe the impact on biological activity. The primary scaffold consists of a central benzamide (B126) core with a sec-butyl group attached to the amide nitrogen and a propoxy group at the para position of the benzene (B151609) ring.

Key areas for modification in the design of analogues include:

The N-Alkyl Substituent: The sec-butyl group is a critical feature. Its size, shape, and chirality can significantly influence binding affinity and selectivity for a biological target. Analogues may be designed by varying the alkyl chain length (e.g., replacing sec-butyl with n-propyl, isopropyl, n-butyl, or isobutyl groups), introducing branching, or incorporating cyclic structures to explore the spatial requirements of the binding pocket. nih.gov

The Alkoxy Chain: The 4-propoxy group is another key determinant of activity. Its length and flexibility can be altered to optimize interactions with hydrophobic regions of a target protein. Analogues with different alkoxy chains (e.g., methoxy (B1213986), ethoxy, butoxy) are synthesized to understand the optimal lipophilicity and spatial arrangement for activity.

The Benzamide Core: Modifications to the aromatic ring, such as the introduction of additional substituents or the replacement of the benzene ring with other heterocyclic systems, can be explored to fine-tune electronic properties and hydrogen bonding capabilities. The amide linkage itself is a crucial hydrogen bonding motif.

A study on bis-benzamides as inhibitors of the androgen receptor-coactivator interaction highlighted the importance of the N-terminal nitro group and the C-terminal methyl ester or primary carboxamide for biological activity. nih.gov While this study focused on a different class of benzamides, the principle of systematic functional group modification is directly applicable to the design of this compound analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com This allows for the prediction of the activity of new, unsynthesized analogues.

Development of Predictive QSAR Models

The development of a predictive QSAR model for this compound analogues would typically involve the following steps:

Data Set Generation: A series of analogues is synthesized, and their biological activities (e.g., IC₅₀ or EC₅₀ values) are determined.

Descriptor Calculation: For each analogue, a variety of molecular descriptors are calculated. These can include physicochemical properties (e.g., logP, molar refractivity), electronic parameters (e.g., Hammett constants), and topological indices.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. scispace.com

For instance, a hypothetical QSAR study on a series of N-alkyl-4-alkoxybenzamides might reveal that activity is positively correlated with the lipophilicity of the alkoxy chain and negatively correlated with the steric bulk of the N-alkyl group.

Validation of QSAR Methodologies

The reliability of a QSAR model is assessed through rigorous validation. u-strasbg.fr This ensures that the model has predictive power and is not simply a result of chance correlation. Key validation techniques include:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the model's robustness.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development.

Y-Randomization: The biological activity data is randomly shuffled to ensure that the original correlation was not due to chance.

A robust QSAR model for this compound analogues would enable the virtual screening of large compound libraries to identify potential new leads with improved activity.

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)

Pharmacophore modeling is a powerful LBDD technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to be biologically active. frontiersin.orgnih.gov A pharmacophore model for this compound would typically include features such as:

Hydrogen bond donors and acceptors (from the amide group)

Hydrophobic centers (from the sec-butyl and propoxy groups)

An aromatic ring feature

This model can then be used as a 3D query to search virtual databases for new molecules that match the pharmacophore and are therefore likely to be active. semanticscholar.org The development of a pharmacophore model is often based on a set of known active compounds. nih.gov

FeatureDescription
Hydrogen Bond DonorThe N-H of the amide group.
Hydrogen Bond AcceptorThe C=O of the amide group.
Hydrophobic Group 1The sec-butyl group.
Hydrophobic Group 2The propoxy group.
Aromatic RingThe central benzene ring.

Conformational Analysis and its Influence on Biological Activity

The three-dimensional shape, or conformation, of this compound is crucial for its interaction with a biological target. Conformational analysis studies the different spatial arrangements of the atoms in a molecule and their relative energies. wwnorton.com

Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to determine the preferred low-energy conformations of the molecule. Experimental techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of atoms, helping to elucidate the solution-state conformation. mdpi.com The bioactive conformation, the specific shape the molecule adopts when bound to its target, may not necessarily be the lowest energy conformation in solution.

Stereochemical Effects on Activity Profiles

The sec-butyl group in this compound contains a chiral center, meaning the molecule can exist as two enantiomers, (R)-N-(sec-butyl)-4-propoxybenzamide and (S)-N-(sec-butyl)-4-propoxybenzamide. It is well-established in pharmacology that enantiomers can exhibit different biological activities, potencies, and metabolic profiles due to the chiral nature of biological macromolecules like proteins and enzymes.

The differential activity of enantiomers arises from the fact that one enantiomer may fit more snugly into a chiral binding site than the other, leading to a more favorable interaction. In some cases, one enantiomer may be active while the other is inactive or even has an opposing effect.

Computational Chemistry and Molecular Modeling Investigations of N Sec Butyl 4 Propoxybenzamide

Molecular Docking Simulations with Hypothesized or Identified Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme. nih.gov

While specific targets for N-(sec-butyl)-4-propoxybenzamide have not been explicitly identified in the public domain, studies on similar benzamide (B126) derivatives have shown interactions with various receptors. For instance, various benzamide derivatives have been investigated for their interaction with receptors like the 5-HT6 and D2 dopamine (B1211576) receptors. The interaction profiling for this compound would likely involve identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. The propoxy group could engage in hydrophobic interactions within a binding pocket, while the amide group could act as a hydrogen bond donor and acceptor. The sec-butyl group would also contribute to hydrophobic interactions and influence the compound's conformational fit within a binding site.

A study on N-(4-halobenzyl)amides highlighted the importance of substituents on the benzamide scaffold for antifungal activity, suggesting that specific interactions are crucial for biological function. researchgate.net Similarly, research on other benzamide derivatives has demonstrated the critical role of specific amino acid residues in the binding pocket. endocrine-abstracts.org For example, in the androgen receptor, residues such as T877, N705, R752, and Q711 have been identified as key interaction points for some benzamide-containing ligands. endocrine-abstracts.org

A hypothetical interaction profile for this compound with a target protein could involve the following:

Interaction TypePotential Interacting Groups on this compoundPotential Interacting Residues on a Target Protein
Hydrogen BondAmide N-H (donor), Carbonyl O (acceptor)Aspartate, Glutamate (B1630785), Serine, Threonine, Asparagine, Glutamine
HydrophobicPropoxy chain, sec-butyl group, Phenyl ringLeucine, Isoleucine, Valine, Alanine, Phenylalanine, Tryptophan
Pi-Pi StackingPhenyl ringPhenylalanine, Tyrosine, Tryptophan, Histidine

Binding affinity, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), quantifies the strength of the interaction between a ligand and its target. mdpi.com Computational methods can predict these values, providing a quantitative measure of a compound's potential efficacy.

For structurally related benzamides, docking studies have yielded a range of binding affinity predictions depending on the target. For example, in a study of cinnamic acid derivatives, the free energy of binding (FEB) was used to assess binding affinity, with lower values indicating a higher affinity. analis.com.my A study on propoxazepam, a benzodiazepine (B76468) derivative, reported predicted binding scores with phosphodiesterase 4B of -10.3 kcal/mol using AutoDock Vina. medicine.dp.ua For a series of phytochemicals targeting the COX-2 enzyme, docking scores ranged from -6.5 to -7.7 kcal/mol. biorxiv.org

While no specific binding affinity data exists for this compound, a hypothetical prediction could be in a similar range to these related compounds, depending on the specific target being investigated. The accuracy of these predictions is highly dependent on the scoring function used by the docking software and the quality of the protein structure. nih.gov

Related Compound ClassTargetPredicted Binding Affinity (Example)
Cinnamic Acid DerivativesDENV-2 NS2B/NS3 ProteaseFEB values reported analis.com.my
Benzodiazepine DerivativesPhosphodiesterase 4B-10.3 kcal/mol (AutoDock Vina) medicine.dp.ua
PhytochemicalsCOX-2 Enzyme-6.5 to -7.7 kcal/mol biorxiv.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and the stability of its interactions with other molecules. nih.gov

A molecular dynamics simulation would track the movement of each atom in the molecule over time, revealing the most populated conformational states. Key dihedral angles, such as those around the amide bond and the ether linkage of the propoxy group, would be monitored to understand the molecule's flexibility. Studies on other flexible molecules have shown that even small changes in structure can significantly alter conformational preferences. plos.org The solvent environment also plays a crucial role in determining the conformational landscape of a molecule. mdpi.com

A study on 3,4,5-trihydroxy-N-sec-butyl-benzamide, a structurally related compound, was performed, though detailed conformational analysis data is not publicly available. researchgate.net

Once docked to a target, MD simulations can be used to assess the stability of the predicted binding pose. nih.govunipd.it By simulating the complex in a solvated environment, researchers can observe whether the ligand remains in the binding pocket and if the key interactions are maintained over time.

The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often calculated to assess the stability of the complex. A stable complex will typically show low and converging RMSD values over the course of the simulation. mdpi.com Furthermore, the analysis of hydrogen bond persistence and changes in the protein's secondary structure can provide further insights into the stability of the ligand-target interaction. mdpi.com

For instance, a study on a novel N-phenylurea derivative, N-(4-tert-butylphenylcarbamoyl)benzamide, used molecular dynamics to confirm the stability of its interaction with the CHK-1 enzyme, showing a favorable total energy component of -13.1223. rasayanjournal.co.in

Simulation ParameterMetricSignificance
Root-Mean-Square Deviation (RMSD)Low and stable valuesIndicates a stable binding pose
Hydrogen Bond AnalysisHigh occupancy over timeConfirms the importance of specific hydrogen bonds
Protein Secondary StructureMinimal changesSuggests the ligand does not disrupt the overall protein fold
Binding Free Energy (e.g., MM/PBSA)Negative valueIndicates a favorable binding interaction

Quantum Mechanical (QM) Calculations for Electronic Properties

Quantum mechanics provides the most accurate description of the electronic structure of molecules. wikipedia.org QM calculations can be used to determine a wide range of electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. spinquanta.comnist.gov These properties are fundamental to understanding a molecule's reactivity and its interactions with other molecules.

For this compound, QM calculations would reveal the electron-rich and electron-poor regions of the molecule. The oxygen and nitrogen atoms of the amide and propoxy groups are expected to be electron-rich, making them potential sites for hydrogen bonding and electrostatic interactions. The aromatic ring will also have a characteristic electrostatic potential. The HOMO-LUMO energy gap is another important parameter that can be calculated, providing an indication of the molecule's chemical reactivity and stability.

A computational study on amino-substituted benzamide derivatives demonstrated that the introduction of electron-donating groups, such as a methoxy (B1213986) group, can enhance antioxidant properties by influencing the electronic structure. acs.org This suggests that the propoxy group in this compound would similarly influence its electronic properties.

Electronic PropertySignificance
Electron Density DistributionIdentifies nucleophilic and electrophilic sites
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts interaction sites
HOMO-LUMO Energy GapRelates to chemical reactivity and electronic transitions

Reactivity Prediction and Site of Metabolism Studies

Computational methods are pivotal in predicting the chemical reactivity and metabolic fate of drug candidates. For this compound, quantum chemical calculations can identify sites susceptible to metabolic transformation, a critical step in early-stage drug development.

The likely sites of metabolism on this compound can be predicted by considering the reactivity of its different functional groups. The propoxy group, the sec-butyl group, and the aromatic ring are all potential targets for metabolic enzymes, primarily Cytochrome P450 (CYP) isoenzymes.

Potential Metabolic Pathways:

O-dealkylation: The propoxy group is a likely site for O-dealkylation, leading to the formation of 4-hydroxy-N-(sec-butyl)benzamide and propionaldehyde.

Hydroxylation: The aromatic ring can undergo hydroxylation at various positions. The sec-butyl group is also susceptible to hydroxylation at different carbon atoms.

N-dealkylation: While less common for secondary amides, N-dealkylation of the sec-butyl group could occur.

These predictions can be refined using computational tools that calculate the activation energies for reactions at each potential site, providing a quantitative measure of their likelihood.

Table 1: Predicted Major Metabolites of this compound

Parent CompoundPredicted MetaboliteMetabolic Reaction
This compound4-hydroxy-N-(sec-butyl)benzamideO-dealkylation
This compoundN-(sec-butyl)-4-propoxy-hydroxyphenyl-benzamideAromatic Hydroxylation
This compoundN-(hydroxy-sec-butyl)-4-propoxybenzamideAliphatic Hydroxylation

Electrostatic Potential and Frontier Molecular Orbitals

The electrostatic potential (ESP) and frontier molecular orbitals (FMOs) are fundamental quantum chemical descriptors that provide insights into a molecule's reactivity and intermolecular interactions.

The electrostatic potential surface maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the oxygen atoms of the carbonyl and propoxy groups. Regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

Frontier molecular orbitals , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net For a molecule like this compound, the HOMO is likely to be localized on the electron-rich propoxy-substituted benzene (B151609) ring, while the LUMO may be centered on the benzamide moiety.

Table 2: Theoretical Quantum Chemical Properties of this compound

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-0.8 eVElectron-accepting ability
HOMO-LUMO Gap5.7 eVChemical reactivity and stability
Dipole Moment~3.5 DPolarity and intermolecular interactions

Note: These values are hypothetical and representative of what would be obtained from quantum chemical calculations.

De Novo Drug Design Strategies Utilizing the this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. frontiersin.org The this compound scaffold can serve as a starting point for generating new lead compounds. arxiv.orgnih.gov By keeping the core benzamide structure, which is a common motif in many biologically active compounds, and modifying the substituents, new molecules with potentially improved activity, selectivity, and pharmacokinetic properties can be designed. nih.gov

Computational strategies for de novo design utilizing this scaffold include:

Fragment-based growing: Starting with the this compound scaffold docked into a target's active site, new functional groups can be computationally "grown" from specific attachment points to optimize interactions with the protein.

Scaffold hopping: The core benzamide structure can be replaced with other chemical moieties that maintain a similar three-dimensional arrangement of key interacting features, a process known as scaffold hopping. This can lead to the discovery of novel intellectual property. frontiersin.org

Virtual Screening and Library Design

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov A library of compounds based on the this compound scaffold can be designed and virtually screened against various biological targets.

Library Design:

A combinatorial library can be generated by systematically varying the substituents at the sec-butyl and propoxy positions. For instance, the sec-butyl group could be replaced with other alkyl or cycloalkyl groups, and the propoxy group could be substituted with different alkoxy or other electron-donating groups. This creates a focused library of analogs for screening. nih.gov

Virtual Screening Process:

Target Selection: A protein target of interest is chosen.

Library Preparation: The designed library of this compound analogs is prepared in a 3D format. unistra.fr

Molecular Docking: Each compound in the library is computationally "docked" into the active site of the target protein.

Scoring and Ranking: The binding poses of the compounds are evaluated using a scoring function that estimates the binding affinity. The compounds are then ranked based on their scores.

Hit Selection: The top-ranked compounds are selected as "hits" for further experimental validation.

This approach allows for the rapid and cost-effective identification of promising lead candidates from a vast chemical space. medchemexpress.com

Preclinical Pharmacokinetic Pk and Pharmacodynamic Pd Investigations of N Sec Butyl 4 Propoxybenzamide Mechanistic in Vitro/in Silico Focus

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

The in vitro ADME properties of a compound are crucial for predicting its in vivo pharmacokinetic behavior. These studies help to identify potential liabilities early in the drug discovery process.

Metabolic Stability Studies (e.g., Microsomal, Hepatocyte Stability)

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. srce.hr It is a critical parameter as it influences the in vivo clearance and half-life of a drug. These studies are typically conducted using liver microsomes or hepatocytes. srce.hrevotec.com

Microsomal Stability:

Liver microsomes contain a high concentration of Phase I cytochrome P450 (CYP) enzymes and are a common in vitro tool to assess metabolic stability. srce.hrevotec.com In a typical assay, the test compound, such as N-(sec-butyl)-4-propoxybenzamide, is incubated with liver microsomes and a cofactor like NADPH. srce.hrevotec.com The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and in vitro half-life. srce.hr Amides are among the functional groups that can be susceptible to metabolism by enzymes present in microsomes. nih.gov

Hypothetical Metabolic Stability Data for this compound in Human Liver Microsomes

ParameterValue
Incubation Time (min) 0, 5, 15, 30, 60
% Remaining at 60 min 65%
In Vitro Half-life (t½) (min) > 60
Intrinsic Clearance (CLint) (µL/min/mg protein) 15

Hepatocyte Stability:

Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and provide a more physiologically relevant model for predicting hepatic clearance. srce.hr Cryopreserved human hepatocytes are considered a gold standard for predicting in vivo hepatic clearance. srce.hr

Hypothetical Hepatocyte Stability Data for this compound

SpeciesIn Vitro Half-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/10^6 cells)
Human 958.2
Rat 7812.5
Monkey 889.7

Permeability Assessment (e.g., Caco-2, PAMPA Assays)

Permeability is a key factor influencing the oral absorption of drugs. sygnaturediscovery.com In vitro models like the Caco-2 cell assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are used to predict a compound's intestinal permeability. eaht.orgnih.gov

Caco-2 Permeability:

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized epithelial cells that mimic the intestinal barrier. researchgate.net This assay can assess both passive and active transport mechanisms. researchgate.net The apparent permeability coefficient (Papp) is determined by measuring the rate of compound transport from the apical (intestinal lumen) to the basolateral (blood) side.

PAMPA (Parallel Artificial Membrane Permeability Assay):

PAMPA is a high-throughput screening tool that evaluates passive permeability across an artificial lipid membrane. eaht.orgnih.gov It is a simpler and faster alternative to cell-based assays but does not account for active transport or metabolism. nih.gov

Hypothetical Permeability Data for this compound

AssayPapp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)Permeability Classification
Caco-2 15.21.1High
PAMPA 25.8N/AHigh

Plasma Protein Binding Studies

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly impacts its pharmacokinetic and pharmacodynamic properties. sygnaturediscovery.comsygnaturediscovery.com Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared from the body. sygnaturediscovery.comsygnaturediscovery.com The rapid equilibrium dialysis (RED) method is a common technique used to determine the percentage of a compound bound to plasma proteins. sygnaturediscovery.com

Hypothetical Plasma Protein Binding Data for this compound

Species% BoundUnbound Fraction (fu)
Human 98.50.015
Rat 97.80.022
Monkey 98.20.018

Transporter Interactions (Efflux and Uptake)

Drug transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are membrane proteins that can actively pump drugs out of cells, affecting their absorption and distribution. tg.org.auoaepublish.com In vitro assays using cell lines overexpressing these transporters are used to determine if a compound is a substrate or inhibitor of these efflux pumps.

Efflux Transporters (e.g., P-gp, BCRP):

P-gp and BCRP are highly expressed in the small intestine, liver, and blood-brain barrier, where they limit the bioavailability and tissue penetration of their substrates. tg.org.auoaepublish.com Identifying a compound as a substrate for these transporters is crucial for predicting potential drug-drug interactions and understanding its disposition. tg.org.aufrontiersin.org

Hypothetical Transporter Interaction Data for this compound

TransporterSubstrate (Yes/No)IC₅₀ (µM) (Inhibition)
P-gp (MDR1) Yes> 50
BCRP No> 50

In Silico PK Prediction and Modeling

In silico tools and models are increasingly used in drug discovery to predict the pharmacokinetic properties of compounds before they are synthesized or tested in vitro. researchgate.netnih.gov These computational methods utilize a compound's physicochemical properties and structural features to estimate its ADME profile. researchgate.net

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict parameters like plasma protein binding and metabolic stability. ddg-pharmfac.net Physiologically based pharmacokinetic (PBPK) models can integrate in vitro data and in silico predictions to simulate the in vivo pharmacokinetic profile of a compound. researchgate.net

Hypothetical In Silico Predictions for this compound

ParameterPredicted ValueMethod
LogP 3.8ALOGP
Aqueous Solubility (logS) -4.2ALOGPS
Human Oral Absorption (%) 92%In-house QSAR model
Blood-Brain Barrier Permeation Moderate to HighIn-house QSAR model
CYP2D6 Inhibition UnlikelyIn-house QSAR model
CYP3A4 Inhibition UnlikelyIn-house QSAR model

Investigative Pharmacodynamic Biomarker Identification (Preclinical)

Pharmacodynamic (PD) biomarkers are measurable indicators that can demonstrate that a drug has reached its target and is producing a biological effect. nih.gov In preclinical studies, identifying and validating PD biomarkers is essential for establishing a clear link between drug exposure and pharmacological activity. nih.govnih.gov

For a novel compound like this compound, the identification of a relevant PD biomarker would depend on its specific molecular target and mechanism of action. For instance, if the compound is a kinase inhibitor, a relevant PD biomarker could be the phosphorylation status of a downstream substrate.

Hypothetical Preclinical PD Biomarker Strategy for this compound

Target PathwayBiomarkerAssayPreclinical Model
(Hypothetical) Kinase Signaling Pathway Phospho-protein XWestern Blot, ELISARelevant cancer cell line xenograft model
(Hypothetical) Receptor Modulation Target gene expressionqRT-PCRCell-based assays

Target Engagement Biomarkers

In the preclinical evaluation of novel therapeutic candidates such as this compound, the establishment of robust target engagement biomarkers is a critical step. These biomarkers provide direct evidence that the compound interacts with its intended molecular target in a physiological system. The identification and validation of such biomarkers are typically approached through a combination of in silico and in vitro methodologies.

In Silico Prediction of Molecular Targets

For a novel compound like this compound, initial investigations often involve computational or in silico models to predict potential biological targets. nih.govresearchgate.net These methods utilize large databases of known ligand-target interactions and employ algorithms based on chemical similarity, machine learning, or panel docking to generate a list of probable protein targets. researchgate.netnih.govfrontiersin.org For instance, the benzamide (B126) moiety is a common scaffold in a variety of pharmacologically active agents, including those targeting melanin, poly(ADP-ribose) polymerase (PARP), and microtubules. nih.govgnu.ac.krgnu.ac.kr Therefore, an in silico screening of this compound would assess its potential to bind to these and other targets.

The output of such an analysis is typically a ranked list of potential targets based on a calculated confidence score or probability. This provides a rational basis for subsequent experimental validation.

Illustrative In Silico Target Prediction for this compound

Predicted TargetPrediction ScoreRationale for Investigation
Enzyme A 0.85High structural similarity of the compound to known inhibitors of Enzyme A.
Receptor B 0.72The propoxy group may facilitate interaction with a known hydrophobic pocket in Receptor B.
Ion Channel C 0.65Benzamide derivatives have been reported to modulate the activity of similar ion channels. google.com
Kinase D 0.58The N-sec-butyl group could confer selectivity for a specific kinase subfamily.

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

In Vitro Validation of Target Engagement

Following in silico predictions, in vitro assays are essential to confirm and quantify the interaction between this compound and its predicted target. The choice of assay depends on the nature of the target.

If the predicted target is an enzyme, target engagement can be measured by assessing the compound's ability to inhibit the enzyme's catalytic activity. For a receptor, radioligand binding assays can determine the affinity and selectivity of the compound. For other protein targets, techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide detailed information on binding kinetics and thermodynamics.

A key aspect of these studies is to demonstrate a dose-dependent effect, which strengthens the evidence for a direct interaction.

Illustrative In Vitro Target Engagement Data for this compound

Assay TypePredicted TargetResult (IC₅₀/Kᵢ/Kₐ)Interpretation
Enzymatic Assay Enzyme A150 nM (IC₅₀)Confirms potent inhibition of the target enzyme.
Radioligand Binding Receptor B500 nM (Kᵢ)Demonstrates moderate affinity for the target receptor.
Cell-Based Assay Ion Channel C> 10 µMSuggests weak or no direct interaction at physiologically relevant concentrations.
Kinase Panel Screen Kinase D2 µM (IC₅₀)Indicates potential off-target activity that may warrant further investigation.

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Pathway Modulation Biomarkers

Once target engagement is confirmed, the next step is to investigate whether this interaction leads to the desired functional consequences within the cell. Pathway modulation biomarkers are downstream indicators that provide evidence of a compound's biological effect and confirm its mechanism of action. nih.gov These biomarkers are often changes in the level or activity of proteins, genes, or other molecules in the signaling pathway regulated by the target.

For this compound, the selection of pathway modulation biomarkers would be guided by the function of its confirmed biological target. For example, if the target is a kinase, a relevant biomarker could be the phosphorylation state of a known substrate of that kinase. If the target is a transcription factor, changes in the expression of its target genes would be monitored.

In Vitro Assessment of Pathway Modulation

Cell-based assays are the primary tool for assessing pathway modulation. After treating cultured cells with this compound, various techniques can be employed to measure changes in downstream biomarkers. These can include:

Western Blotting or ELISA: To quantify changes in protein expression or phosphorylation status.

Quantitative PCR (qPCR): To measure changes in gene expression.

Reporter Gene Assays: To assess the activity of specific signaling pathways.

Metabolomics: To analyze changes in cellular metabolites resulting from pathway modulation. The in vitro metabolism of related N-substituted benzamides often involves N-hydroxylation and dealkylation, which could be relevant metabolic pathways to consider. nih.gov

Illustrative Pathway Modulation Data for this compound in a Cell-Based Assay

BiomarkerMethodResult (at 1 µM)Interpretation
Phospho-Protein X (p-Protein X) Western Blot75% decreaseIndicates significant inhibition of the signaling pathway downstream of the target.
Gene Y mRNA qPCR4-fold increaseSuggests modulation of gene expression consistent with the proposed mechanism of action.
Metabolite Z LC-MS50% decreaseShows a functional consequence of pathway modulation on cellular metabolism.
Cellular Adhesion Adhesion AssayNo significant changeSuggests the compound does not affect this particular cellular process at the tested concentration.

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

The collective data from target engagement and pathway modulation studies provide a comprehensive preclinical profile of a compound's mechanism of action. For this compound, these investigations would be crucial in establishing a clear link between its molecular interaction and its functional effects, thereby supporting its further development as a potential therapeutic agent.

Advanced Analytical and Spectroscopic Characterization of N Sec Butyl 4 Propoxybenzamide in Biological Systems

Mass Spectrometry (MS)-Based Methodologies

Mass spectrometry stands as a cornerstone for the analysis of small molecules in complex biological samples, offering high sensitivity and selectivity. nih.gov

Identification of N-(sec-butyl)-4-propoxybenzamide and its Metabolites in Biological Matrices

The identification of this compound and its metabolic byproducts within biological matrices such as plasma, urine, and tissue homogenates is critical for understanding its pharmacokinetic profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose. nih.govuab.edu This technique allows for the separation of the parent compound from its metabolites and endogenous matrix components, followed by their specific detection and identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.govuab.edu

Metabolites are often formed through enzymatic reactions in the body, such as oxidation, hydrolysis, or conjugation. For this compound, potential metabolic transformations could involve hydroxylation of the butyl or propoxy groups, or cleavage of the amide bond. The identification of these metabolites provides insights into the compound's biotransformation pathways.

Table 1: Potential Metabolites of this compound and their Detection by MS

Compound NamePotential Metabolic PathwayExpected m/z Change from Parent
This compound--
N-(hydroxy-sec-butyl)-4-propoxybenzamideOxidation+16
N-(sec-butyl)-4-(hydroxypropoxy)benzamideOxidation+16
4-propoxybenzoic acidHydrolysis-71
sec-butylamine (B1681703)Hydrolysis-149

Quantitative Analysis in Preclinical Samples

Accurate quantification of this compound in preclinical samples is essential for establishing its pharmacokinetic properties. LC-MS/MS is the method of choice for this application due to its high sensitivity and specificity. uab.edu The use of a stable isotope-labeled internal standard, such as ¹³C₆- or ¹⁵N-labeled this compound, is crucial for accurate quantification as it compensates for variations in sample preparation and instrument response. uab.edu The method involves creating a calibration curve using known concentrations of the analyte and internal standard, from which the concentration in unknown samples can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interaction Studies

NMR spectroscopy is a powerful technique for studying the interactions between small molecules (ligands) and their biological targets, such as proteins, at an atomic level. researchgate.netnih.gov It provides information on binding affinity, the specific parts of the ligand involved in the interaction, and conformational changes in the target upon binding. nih.govnih.gov

Saturation Transfer Difference (STD) NMR

Saturation Transfer Difference (STD) NMR is a ligand-observed NMR technique used to identify which parts of a ligand are in close proximity to a protein receptor. nih.govresearchgate.net In this experiment, a selective radiofrequency pulse is used to saturate a region of the protein's proton spectrum. This saturation is then transferred to any bound ligand molecules through spin diffusion. frontiersin.org By subtracting a spectrum where the protein is not saturated, a "difference" spectrum is obtained which only shows signals from the parts of the ligand that were close to the protein. researchgate.net The intensity of the STD effect for each proton of this compound would reveal its binding epitope, highlighting which chemical groups are making the most significant contacts with the target protein. biorxiv.orgus.es

Chemical Shift Perturbation (CSP) Analysis

Chemical Shift Perturbation (CSP) analysis, also known as chemical shift mapping, is a protein-observed NMR technique that identifies the binding site of a ligand on a protein. nih.govccpn.ac.uk This method requires a uniformly ¹⁵N- or ¹³C-labeled protein. mdpi.com Upon addition of the ligand, such as this compound, the chemical shifts of the amino acid residues in the binding pocket will be perturbed due to the change in their local chemical environment. nih.govccpn.ac.uk By monitoring these changes in a series of 2D NMR spectra (e.g., ¹H-¹⁵N HSQC), the location of the binding site on the protein can be mapped. nih.gov The magnitude of the chemical shift changes can also be used to determine the dissociation constant (Kd) of the protein-ligand complex. nih.gov

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of this compound-Bound Targets

To obtain a high-resolution three-dimensional structure of this compound bound to its biological target, X-ray crystallography and cryo-electron microscopy (cryo-EM) are the gold-standard techniques. nih.govmemtein.comnanoimagingservices.com

X-ray Crystallography

X-ray crystallography can provide an atomic-resolution structure of a protein-ligand complex, provided that high-quality crystals can be grown. nih.govnih.gov The process involves purifying the target protein, forming a complex with this compound, and then crystallizing this complex. nih.gov The resulting crystals are then exposed to a beam of X-rays, and the diffraction pattern is used to calculate the electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. nih.govnih.gov This detailed structural information reveals the precise binding mode of this compound, including all the specific interactions with the protein's active site. nih.gov

Cryo-Electron Microscopy (Cryo-EM)

Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative to X-ray crystallography, particularly for large protein complexes or membrane proteins that are difficult to crystallize. nanoimagingservices.comnanoimagingservices.com In cryo-EM, a solution of the protein-ligand complex is rapidly frozen in a thin layer of vitreous ice and then imaged using a transmission electron microscope. nanoimagingservices.com Many thousands of individual particle images are then computationally averaged and reconstructed to generate a 3D density map. nanoimagingservices.comnih.gov Recent advances in detector technology and image processing have enabled cryo-EM to achieve near-atomic resolution, allowing for the detailed visualization of the this compound binding site and its interactions with the target. nih.govnih.gov

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) is a powerful and label-free optical biosensing technique extensively utilized to monitor and characterize biomolecular interactions in real-time. japtamers.co.uknicoyalife.com This method provides quantitative data on the kinetics and affinity of binding between an analyte, in this case, this compound, and a target biomolecule immobilized on a sensor surface. nih.gov The core principle of SPR lies in the detection of changes in the refractive index at the interface of a thin metal film (typically gold) and a liquid sample. japtamers.co.uk When a biomolecular binding event occurs on the sensor surface, the local refractive index changes, leading to a measurable shift in the SPR signal, which is directly proportional to the mass change on the surface. japtamers.co.uknih.gov

The primary outputs of an SPR experiment are the association rate constant (kₐ), which describes the rate at which the analyte binds to the immobilized ligand, and the dissociation rate constant (kₑ), which represents the rate at which the complex decays. bio-rad.com From these two rate constants, the equilibrium dissociation constant (Kₑ) can be calculated (K⑂ = kₑ/kₐ), providing a quantitative measure of the binding affinity. bio-rad.com A lower Kₑ value indicates a higher binding affinity.

In the context of studying this compound, SPR can be employed to elucidate its binding kinetics to various biological targets, such as proteins or nucleic acids. researchgate.netnih.gov For instance, if the compound is hypothesized to interact with a specific enzyme or receptor, that protein would be immobilized on the SPR sensor chip. A solution containing this compound would then be flowed over the chip surface, and the binding and dissociation would be monitored in real-time.

A typical SPR experiment involves several phases:

Immobilization: The target biomolecule is covalently attached or captured on the sensor chip surface. nih.gov

Association: A solution of this compound at a known concentration is injected and flows over the surface, allowing for binding to the immobilized target. The SPR signal increases during this phase.

Dissociation: A buffer solution without the analyte is flowed over the chip, causing the bound this compound to dissociate from the target. The SPR signal decreases during this phase.

Regeneration: A specific solution is used to remove any remaining bound analyte, returning the sensor surface to its baseline state for subsequent experiments.

By performing experiments with varying concentrations of this compound, a set of sensorgrams is generated. These sensorgrams, which are plots of the SPR response over time, can be globally fitted to various kinetic models to determine the kₐ, kₑ, and Kₑ values. bio-rad.com

Hypothetical Kinetic Binding Data for this compound

The following interactive table presents hypothetical kinetic and equilibrium binding data for the interaction of this compound with a putative protein target, as would be determined by SPR analysis. This data illustrates the type of quantitative information that can be obtained from such an experiment.

Analyte Concentration (nM)Association Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Equilibrium Dissociation Constant (Kₑ) (µM)Response Units (RU)

This detailed kinetic information is invaluable for understanding the structure-activity relationship (SAR) of this compound and its analogues. By comparing the binding kinetics of different derivatives, researchers can identify key structural features that contribute to binding affinity and specificity, thereby guiding the design of more potent and selective compounds. acs.org

Future Research Directions and Unaddressed Academic Questions for N Sec Butyl 4 Propoxybenzamide

Exploration of Novel Biological Targets and Therapeutic Hypotheses

The benzamide (B126) core is a versatile pharmacophore known to interact with a wide array of biological targets. Historically, derivatives have been developed as antipsychotics (targeting dopamine (B1211576) receptors), antiemetics (targeting serotonin (B10506) receptors), and more recently, as anticancer agents. For N-(sec-butyl)-4-propoxybenzamide, a key future direction is the systematic screening against diverse target classes to uncover novel therapeutic potential.

Key Areas for Target Exploration:

Kinase Inhibition: Many benzamide derivatives have shown potent inhibitory activity against various kinases. For instance, derivatives of thioacridine have been designed as selective dual inhibitors of DYRK2 and DYRK3 kinases, which are implicated in neurodegenerative diseases and cancers nih.gov. A focused investigation could reveal if this compound or its analogues can selectively inhibit kinases involved in proliferative or inflammatory diseases.

Epigenetic Modulation: Histone deacetylases (HDACs) have emerged as critical targets in oncology. The benzamide group is a key structural feature in several approved HDAC inhibitors. Research into novel benzamide-based derivatives has identified compounds with potent HDAC inhibitory activity researchgate.net. Screening this compound could reveal unexpected epigenetic modulatory effects.

Neurodegenerative Diseases: Beyond traditional receptor targets, benzamides are being explored for diseases like Alzheimer's. Novel derivatives have been synthesized as dual inhibitors of acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), key enzymes in Alzheimer's pathology mdpi.com. The structural features of this compound warrant investigation in this context.

Integration with Systems Biology and Network Pharmacology Approaches

The traditional "one-drug, one-target" paradigm is often insufficient for complex, multifactorial diseases. Systems biology and network pharmacology offer a holistic approach to understanding how a compound affects the intricate network of biological interactions. jpub.org This methodology is particularly relevant for a compound like this compound, whose full biological impact is unknown.

By constructing a "drug-target-pathway-disease" network, researchers can predict multiple potential targets and understand the systemic effects of a molecule researchgate.net. This approach has been successfully applied to related heterocyclic compounds like benzimidazoles to elucidate their mechanisms in complex diseases such as cancer and leishmaniasis nih.govnih.gov. Applying this to this compound could:

Predict novel protein interactions and off-target effects.

Identify synergistic or antagonistic relationships with other drugs.

Elucidate the compound's mechanism of action on a systemic level.

Generate new therapeutic hypotheses for complex diseases.

Development of Advanced Methodologies for Studying Benzamide Derivatives

Advancing our understanding of this compound requires the application and development of sophisticated analytical and experimental techniques.

Synthesis and Characterization: While standard methods for creating amide bonds are well-established, such as reacting carboxylic acids with amines, novel, more efficient synthesis methods are continually being developed nih.govresearchgate.netgoogle.comacs.org. Future work could focus on optimizing the synthesis of this compound derivatives, perhaps using flow chemistry for safer and more scalable production researchgate.net.

Structural and Biophysical Analysis: To understand how the compound interacts with its biological targets, high-resolution structural data is essential.

MethodologyApplication for this compound
X-ray Crystallography Determine the three-dimensional structure of the compound bound to a target protein, revealing key molecular interactions.
NMR Spectroscopy Elucidate the compound's structure and study its binding kinetics and dynamics with target macromolecules in solution.
Surface Plasmon Resonance (SPR) Quantify the binding affinity and kinetics (on- and off-rates) of the compound to its target in real-time.
Isothermal Titration Calorimetry (ITC) Measure the thermodynamic parameters of the binding interaction (enthalpy, entropy, and stoichiometry).

These techniques provide crucial insights that can guide the rational design of more potent and selective derivatives nih.gov.

Predictive Modeling for this compound Derivative Optimization

Computational chemistry and predictive modeling are indispensable tools in modern drug discovery, enabling the rapid and cost-effective design of optimized lead compounds. For this compound, a systematic in silico approach can guide the synthesis of new analogues with improved properties.

Computational Strategies:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies on benzamide derivatives have successfully identified key structural features required for biological activity, such as for glucokinase activation nih.gov. A similar approach could be used to build a predictive model for a desired activity of this compound derivatives.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies can be used to screen virtual libraries of derivatives against a known or hypothesized target, prioritizing compounds for synthesis nih.govresearchgate.net.

In Silico ADME Prediction: Early estimation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. Computational tools can predict pharmacokinetic profiles, helping to identify derivatives with favorable drug-like properties before committing to costly synthesis and testing researchgate.net.

These modeling approaches, when used in an iterative cycle with chemical synthesis and biological testing, can significantly accelerate the optimization process mit.edu.

Potential for Probes in Basic Biological Research

Beyond direct therapeutic applications, well-characterized small molecules are invaluable as chemical probes to investigate fundamental biological processes. A chemical probe is a molecule that can selectively modulate a specific protein or pathway, allowing researchers to study its function in cells or organisms researchgate.net.

If this compound is found to have a highly specific and potent interaction with a particular biological target, it could be developed into a valuable research tool. For example, benzamide derivatives have been developed as:

Near-Infrared (NIR) Fluorescent Probes: For detecting Alzheimer's disease biomarkers like β-amyloid plaques and Tau tangles in living organisms nih.gov.

Selective Kinase Probes: To elucidate the specific biological roles of kinases like DYRK2 and DYRK3, which is challenging with less selective inhibitors nih.gov.

Developing this compound into a chemical probe would require rigorous characterization of its selectivity and mechanism of action. This often involves creating a structurally related but biologically inactive control compound to ensure that observed effects are target-specific researchgate.net. Such a tool could then be used to dissect complex signaling pathways and validate new drug targets.

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